molecular formula C15H22N2O4 B15212754 Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 33499-11-5

Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B15212754
CAS No.: 33499-11-5
M. Wt: 294.35 g/mol
InChI Key: ACCGTCAIJGCXOV-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-oxo-1-propionyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-4-oxo-1-propionyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction might start with the formation of the pyrido[1,2-a]pyrimidine core, followed by functionalization to introduce the ethyl ester and propionyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-oxo-1-propionyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Ethyl 6-methyl-4-oxo-1-propionyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-4-oxo-1-propionyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways,

Biological Activity

Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS Number: 33499-11-5) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula: C15H22N2O4
  • Molecular Weight: 294.3462 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. Ethyl 6-methyl-4-oxo compounds have been tested against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 6-methyl-4-oxoE. coli256 µg/mL
Ethyl 6-methyl-4-oxoS. aureus256 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound's structural similarity to known kinase inhibitors positions it as a candidate for anticancer activity. In vitro studies have demonstrated that related pyrido[1,2-a]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. Notably:

  • Mechanism of Action: The compound may act as a multikinase inhibitor, similar to other pyrido derivatives that target CDK4 and CDK6.
CompoundCell LineIC50 (µM)
Ethyl 6-methyl-4-oxoMCF7 (breast cancer)0.015
Ethyl 6-methyl-4-oxoA549 (lung cancer)0.011

These results indicate potential for further exploration in cancer therapeutics .

Anti-inflammatory Activity

Some derivatives of pyrido[1,2-a]pyrimidines have shown anti-inflammatory effects in various models. Case studies suggest that the ethyl group may enhance the anti-inflammatory properties through modulation of cytokine production.

Case Studies

  • Study on Antimicrobial Efficacy:
    • Researchers synthesized several derivatives of ethyl 6-methyl compounds and evaluated their antibacterial activities against clinical isolates of E. coli and S. aureus.
    • Results indicated that modifications at the carbon chain significantly affected the MIC values.
  • Evaluation in Cancer Models:
    • A study investigated the effects of ethyl 6-methyl derivatives on tumor growth in xenograft models.
    • The compound demonstrated significant tumor growth inhibition compared to controls.

Properties

CAS No.

33499-11-5

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

ethyl 6-methyl-4-oxo-1-propanoyl-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H22N2O4/c1-4-13(18)16-9-11(15(20)21-5-2)14(19)17-10(3)7-6-8-12(16)17/h9-10,12H,4-8H2,1-3H3

InChI Key

ACCGTCAIJGCXOV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C=C(C(=O)N2C1CCCC2C)C(=O)OCC

Origin of Product

United States

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